molecular formula C22H28N2O2 B1671269 Encainide CAS No. 66778-36-7

Encainide

Cat. No. B1671269
CAS RN: 66778-36-7
M. Wt: 352.5 g/mol
InChI Key: PJWPNDMDCLXCOM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Encainide is C22H28N2O2 . It has a molecular weight of 352.5 g/mol . The IUPAC name for Encainide is 4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide .


Chemical Reactions Analysis

Encainide is a sodium channel blocker, binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses .

Scientific Research Applications

Cardiovascular Research

Encainide is primarily used in cardiovascular research due to its potent anti-arrhythmic properties. It’s effective mainly for the suppression of ventricular arrhythmias . Encainide resembles flecainide and is distinct from most other class 1 anti-arrhythmic agents as it markedly prolongs the QRS interval without additionally prolonging the QTc interval . This unique characteristic makes it a subject of interest in studying the electrophysiological aspects of cardiac function and arrhythmogenesis.

Pharmacological Studies

In pharmacological research, encainide’s metabolism, pharmacokinetics, and pharmacodynamics are areas of significant interest. Studies have explored how encainide metabolites contribute to its long-term anti-arrhythmic efficacy . Understanding the drug’s behavior in the body can lead to the development of better dosing regimens and the prediction of potential drug interactions.

Electrophysiology

Encainide’s effects on voltage-dependent potassium channels in coronary artery smooth muscle cells have been investigated . It inhibits these channels in a concentration-dependent manner, which is crucial for understanding the drug’s therapeutic and side effects. The application of encainide shifts the activation curve toward a more positive potential without modifying the inactivation curve, suggesting that encainide inhibits Kv channels by altering the gating property of channel activation .

Vascular Tone Regulation

Research has shown that encainide affects vascular tone by its action on potassium channels . The inhibition of these channels by encainide is not significantly affected by train pulses, indicating that the inhibition is not use (state)-dependent . This property is particularly relevant in studies aimed at controlling vascular resistance and treating conditions like hypertension.

Drug Safety and Efficacy

Encainide has been the subject of research concerning drug safety and efficacy, especially in patients with refractory recurrent ventricular tachycardia . The incidence of paradoxical arrhythmias possibly attributed to the drug is a critical area of investigation, as it may significantly limit the therapeutic use of encainide.

Therapeutic Drug Monitoring

The need for therapeutic drug monitoring in encainide administration is an important research application. Studies have focused on metabolite accumulation during long-term oral encainide administration . This research is vital for optimizing treatment protocols and minimizing adverse effects.

Mechanism of Action

Target of Action

Encainide primarily targets voltage-gated sodium channels . These channels play a crucial role in the initiation and propagation of action potentials in neurons and muscle cells, including the heart .

Mode of Action

Encainide acts as a sodium channel blocker , binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a decrease in excitability, conduction velocity, and automaticity, particularly affecting atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction .

Biochemical Pathways

The primary biochemical pathway affected by encainide is the cardiac conduction system . By blocking sodium channels, encainide slows the propagation of electrical signals through the heart, particularly affecting the His-Purkinje system . This can help manage irregular heartbeats such as atrial fibrillation, atrial flutter, and ventricular tachycardia .

Pharmacokinetics

Encainide is metabolized in the liver, and its metabolism is polymorphically distributed . Over 90% of patients are extensive metabolizers (EM), in whom the oral bioavailability of encainide is only 30% due to extensive first-pass metabolism . In EMs, the elimination half-life is about 2.5 hours, with a systemic clearance of 1.8 l/min . Encainide is converted to two active metabolites, O-desmethyl-encainide (ODE) and 3-methoxy-O-desmethyl-encainide (3-MODE), which have antiarrhythmic activity .

Result of Action

The action of encainide results in a decrease in cardiac excitability and a slowing of conduction velocity . This can help manage various types of irregular heartbeats, including atrial fibrillation, atrial flutter, and ventricular tachycardia . It’s important to note that encainide is no longer used due to proarrhythmic adverse effects .

Action Environment

Environmental factors such as food intake can influence the bioavailability of encainide . Additionally, genetic factors can influence the extent of encainide metabolism, with some patients being poor metabolizers . These factors can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Encainide was associated with increased death rates in patients who had asymptomatic heart rhythm abnormalities after a recent heart attack . Due to its proarrhythmic adverse effects, it is no longer used .

properties

IUPAC Name

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWPNDMDCLXCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022983
Record name Encainide
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URL https://comptox.epa.gov/dashboard/DTXSID0022983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Encainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.01e-03 g/L
Record name Encainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Encainide is a sodium channel blocker, binding to voltage gated sodium channels. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. Ventricular excitability is depressed and the stimulation threshold of the ventricle is increased during diastole.
Record name Encainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Encainide

CAS RN

66778-36-7
Record name Encainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66778-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encainide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Encainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Encainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY3J0147NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Encainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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